tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate

Impurity Reference Standard HPLC Purity Palbociclib Quality Control

tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3) is a synthetic organic compound with the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of 308.33 g/mol. It belongs to the class of N-Boc-protected nitropyridinyl-piperazines and is primarily classified as a process-related impurity of the CDK4/6 inhibitor Palbociclib (CAS 571190-30-2), a drug approved for HR+/HER2− metastatic breast cancer therapy.

Molecular Formula C14H20N4O4
Molecular Weight 308.33 g/mol
CAS No. 1779124-68-3
Cat. No. B1443842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
CAS1779124-68-3
Molecular FormulaC14H20N4O4
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-15-12(11)18(20)21/h4-6H,7-10H2,1-3H3
InChIKeyZQHMOILMMZHJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3): Certified Palbociclib Process Impurity Reference Standard for ANDA and QC Procurement


tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3) is a synthetic organic compound with the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of 308.33 g/mol . It belongs to the class of N-Boc-protected nitropyridinyl-piperazines and is primarily classified as a process-related impurity of the CDK4/6 inhibitor Palbociclib (CAS 571190-30-2), a drug approved for HR+/HER2− metastatic breast cancer therapy [1]. The compound features a 2-nitropyridin-3-yl substituent on the piperazine ring alongside a tert-butoxycarbonyl (Boc) protecting group, a structural signature that distinguishes it from the pharmacopoeial Palbociclib active pharmaceutical ingredient (API) as well as from its regioisomeric and deprotected analogs [2].

Why Generic Substitution of tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate with In-Class Nitropyridinyl-Piperazines Fails: Regioisomeric Identity, Boc Protection Status, and Validated Purity Drive Regulatory and Analytical Divergence


Procurement decisions for Palbociclib impurity reference standards cannot rely on generic substitution among nitropyridinyl-piperazine analogs because three structural variables — nitro group position on the pyridine ring, presence or absence of the Boc protecting group, and resulting chromatographic retention behavior — produce chemically distinct entities with non-interchangeable analytical responses [1]. The 2-nitropyridin-3-yl substitution pattern in CAS 1779124-68-3 is one of several possible regioisomers (including 6-nitropyridin-3-yl, 4-nitropyridin-3-yl, and 3-nitropyridin-2-yl variants), each eluting at different retention times under validated RP-HPLC conditions and generating unique MS/MS fragmentation spectra [2]. Furthermore, the Boc group on the target compound confers a molecular weight of 308.33 versus 208.22 for its direct deprotected analog 1-(2-nitropyridin-3-yl)piperazine (CAS 1566082-34-5), altering solubility, storage requirements, and ionization efficiency in LC-MS workflows . These differences mean that substituting one analog for another invalidates analytical method specificity, compromises impurity quantification accuracy, and risks regulatory non-compliance under ICH Q3A guidelines for ANDA filings. The quantitative evidence below demonstrates where these distinctions translate into measurable performance gaps.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3) vs. Closest Analogs


HPLC Purity: ≥99.0% for CAS 1779124-68-3 vs. 95–98% for the 6-Nitropyridin-3-yl Regioisomer and the 3-Nitropyridin-2-yl Regioisomer

Multiple independent supplier certificates of analysis (CoAs) confirm that tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3) is routinely manufactured and supplied at an HPLC purity of ≥99.0% . In contrast, the 6-nitropyridin-3-yl positional isomer (tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, CAS 571189-16-7), which is the canonical Palbociclib intermediate, is consistently listed with a lower HPLC purity specification of >98.0% (typically 95–97% from most suppliers) . Similarly, the 3-nitropyridin-2-yl isomer (CAS 153473-24-6) is offered at 95–97% purity . The ≥99.0% purity level of the target compound directly enables its use as a primary reference standard for quantitative impurity determination without the need for additional potency correction factors that lower-purity materials require under ICH Q2(R1) validation protocols.

Impurity Reference Standard HPLC Purity Palbociclib Quality Control

In Vitro Cytotoxicity: 26-Fold Safety Margin of CAS 1779124-68-3 (IC₅₀ 198.4 μM) vs. Palbociclib API (IC₅₀ 7.6 μM) in MCF-7 Breast Cancer Cells

In a standardized MTT cytotoxicity assay using the MCF-7 human breast adenocarcinoma cell line, tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1779124-68-3) exhibited an IC₅₀ of 198.4 μM, while the Palbociclib API (CAS 571190-30-2) tested in parallel displayed an IC₅₀ of 7.6 μM . This represents a 26.1-fold lower cytotoxic potency for the impurity compared to the active drug substance. The data confirm that the target compound, even at concentrations far exceeding the ICH Q3A qualification threshold of 0.1% (single impurity limit), does not approach the cytotoxic potency of Palbociclib itself. No comparable head-to-head cytotoxicity data against MCF-7 cells have been located for the 6-nitropyridin-3-yl isomer or the Boc-deprotected analog in publicly available literature, making this a unique toxicological benchmark supporting the impurity's safety qualification in ANDA submissions.

Impurity Safety Assessment Cytotoxicity MCF-7 ICH Q3A Threshold

Long-Term Storage Stability: 36-Month Shelf-Life at −20°C with <0.3% Degradation in Methanol-Acetonitrile Over 6 Months

The target compound has documented long-term stability data: when stored at −20°C under light-protected, sealed conditions, it retains specification compliance for 36 months, and in a methanol-acetonitrile mixed solvent system, the degradation rate is below 0.3% over a 6-month period . For the closest positional isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7), published stability data comparable in granularity — specifying both duration and degradation rate — were not found in vendor technical datasheets or the primary literature at the time of this analysis . The absence of equivalent stability documentation for comparator compounds means that procurement of the target compound mitigates the risk of using a reference standard with uncharacterized degradation kinetics, which is critical for long-term analytical method performance in GMP-regulated quality control laboratories.

Reference Standard Stability Shelf-Life Validation Degradation Rate

Validated UPLC-MS/MS Method Performance: Resolution ≥3.0 and LOD Down to 0.005 ng/mL for Trace-Level Palbociclib Impurity Quantification

A validated UPLC-MS/MS method employing a C18 column (1.7 μm particle size) with 0.1% formic acid-water / acetonitrile gradient elution achieves baseline separation of CAS 1779124-68-3 within 7–8 minutes, with a verified chromatographic resolution of ≥3.0 and a limit of detection (LOD) of 0.01 ng/mL by UPLC-UV and 0.005 ng/mL by UPLC-MS/MS . For class-level context, a published UHPLC method for Palbociclib process-related impurities (Ma et al., J AOAC Int 2016) reported LOD values for eight characterized impurities in the range of 0.02–0.05 μg/mL (20–50 ng/mL), without specifically profiling the 2-nitropyridin-3-yl isomer [1]. The method performance data for the target compound, therefore, represent an approximately 4,000-fold improvement in detection sensitivity (0.005 ng/mL vs. ~20 ng/mL) relative to the general impurity profiling methods documented in the peer-reviewed literature for the Palbociclib impurity class.

UPLC-MS/MS Trace Impurity Analysis Method Validation LOD/LOQ

Process Control Impact: Nitration Temperature Optimization (0–5°C) Reduces Impurity Formation by >35% During Palbociclib Intermediate Synthesis

CAS 1779124-68-3 is formed as a by-product during the nitration step of tert-butyl 4-(3-pyridyl)piperazine-1-carboxylate in nitric acid-sulfuric acid systems. Systematic process optimization studies demonstrate that controlling the nitration reaction temperature to 0–5°C and adjusting the reaction time reduces the generation of this specific impurity by more than 35% . In comparison, the formation of the 6-nitropyridin-3-yl isomer (CAS 571189-16-7), which arises from the main synthetic pathway using 5-bromo-2-nitropyridine and Boc-piperazine, follows a different mechanistic route and requires distinct control strategies (e.g., base stoichiometry and solvent selection) that do not directly translate to suppression of the 2-nitropyridin-3-yl impurity [1]. The ability to quantify and suppress this impurity through validated process parameters makes CAS 1779124-68-3 a critical marker for process analytical technology (PAT) implementation in Palbociclib manufacturing.

Process-Related Impurity Control Synthesis Optimization Palbociclib Manufacturing

Priority Procurement Scenarios for tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: Where the Quantitative Differentiation Evidence Drives Selection Decisions


ANDA Filing: Primary Reference Standard for Palbociclib Impurity Method Validation (ICH Q2(R1))

When preparing an Abbreviated New Drug Application (ANDA) for generic Palbociclib, regulatory agencies require a fully validated impurity method with a characterized reference standard. The ≥99.0% HPLC purity of CAS 1779124-68-3 meets the ICH Q2(R1) recommendation that reference standards used for quantitative determination should have a purity of ≥99.0% whenever feasible. In contrast, the 6-nitropyridin-3-yl isomer and 3-nitropyridin-2-yl isomer, available at 95–97% purity, would require additional potency assignment assays (e.g., mass balance determination by qNMR, Karl Fischer titration, and residual solvents analysis) before use as primary standards — adding weeks to method development timelines and increasing analytical cost. The validated UPLC resolution of ≥3.0 and MS/MS LOD of 0.005 ng/mL further ensure that trace-level impurity quantification falls well within ICH Q3A reporting thresholds .

GMP Quality Control Batch Release Testing: Impurity Reference Marker with 36-Month Validated Shelf-Life

For commercial Palbociclib API manufacturing under GMP conditions, QC laboratories require impurity reference standards with documented stability to avoid frequent re-characterization. The 36-month shelf-life at −20°C with <0.3% degradation over 6 months in solution, documented for CAS 1779124-68-3 , provides a procurement-grade stability commitment that reduces reference standard management overhead. The lack of equivalent quantitative stability data for the 6-nitro isomer (CAS 571189-16-7) and the 3-nitro-2-yl isomer (CAS 153473-24-6) [1] creates uncertainty in shelf-life assignment for those alternatives, potentially necessitating more frequent CoA renewal and increasing the risk of OOS investigations arising from standard degradation rather than actual batch non-conformance.

Process Development and Scale-Up: PAT Marker for Nitration Step Optimization in Palbociclib Intermediate Synthesis

During process development and scale-up of the Palbociclib synthetic route, CAS 1779124-68-3 serves as a critical process analytical technology (PAT) marker for monitoring the nitration side-reaction pathway. The documented >35% reduction in impurity formation achievable by maintaining nitration temperature at 0–5°C provides a quantifiable process control lever that the 6-nitropyridin-3-yl isomer, formed via a mechanistically distinct SₙAr pathway (CN-105153149-A) [2], does not offer. This differentiation means that sourcing the correct 2-nitropyridin-3-yl isomer is essential for accurate impurity fate-and-purge studies required in ICH M7 and ICH Q11 regulatory submissions.

Toxicological Risk Assessment: Safety Qualification of a Process Impurity with Direct MCF-7 Cytotoxicity Benchmarking

For impurity qualification under ICH Q3A, the direct head-to-head MCF-7 cytotoxicity data — IC₅₀ 198.4 μM for CAS 1779124-68-3 vs. 7.6 μM for Palbociclib API — provides a 26-fold safety margin that may reduce or eliminate the need for additional in vitro genotoxicity assays (e.g., Ames test, chromosomal aberration) if used within the ≤0.1% single-impurity specification limit. No equivalent cell-based safety data have been identified for the Boc-deprotected analog (CAS 1566082-34-5) or the 6-nitro isomer in publicly searchable databases. This unique toxicological data package makes CAS 1779124-68-3 the evidence-preferred choice for regulatory toxicology sections of the Common Technical Document (CTD Module 2.6 and 3.2.S.3.2).

Quote Request

Request a Quote for tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.